molecular formula C24H25N3O5S2 B2963156 N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-78-4

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2963156
M. Wt: 499.6
InChI Key: NDCUCUFAEMJLGB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity likely involves the sulfonyl group, which can participate in various transformations. For instance, it may undergo ester rearrangements, hydrolysis, or reduction reactions. Investigating its behavior under different conditions will provide valuable insights .

Scientific Research Applications

Synthesis and Structural Characterization

Research has shown the synthesis and structural characterization of compounds with functionalities similar to N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, the synthesis of pyridyl functionalized bis(pyrazol-1-yl)methanes and their diorganotin derivatives has been explored, demonstrating the potential for creating novel organometallic compounds with unique structural properties (Li et al., 2010). These compounds' crystal structures offer insights into their potential applications in catalysis and material science.

Catalytic Applications

The research into bis(indolyl)methanes, bispyrazoles, and biscoumarins synthesis using sulfonic acids highlights the catalytic efficiency of certain sulfonate derivatives. This process exemplifies the utility of these compounds in facilitating environmentally friendly chemical reactions, indicating a broader application of sulfonate-containing compounds in green chemistry and catalysis (Banari et al., 2017).

Medicinal Chemistry and Enzyme Inhibition

Compounds with sulfonamide groups, akin to the target compound, have been shown to possess inhibitory activities against various enzymes, indicating their potential in designing enzyme inhibitors for therapeutic purposes. For instance, pyrazoline benzensulfonamides have been evaluated as carbonic anhydrase and acetylcholinesterase inhibitors, showing low cytotoxicity and suggesting their applicability in developing new therapeutic agents (Ozgun et al., 2019).

Material Science and Self-Assembly

The study of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands offers insights into the formation of complex structures through self-assembly mechanisms. These findings can contribute to the development of new materials with potential applications in nanotechnology and material science (Shankar et al., 2011).

properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-17-4-6-19(7-5-17)24-16-23(18-8-10-20(11-9-18)26-33(3,28)29)25-27(24)34(30,31)22-14-12-21(32-2)13-15-22/h4-15,24,26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUCUFAEMJLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-((4-methoxyphenyl)sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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